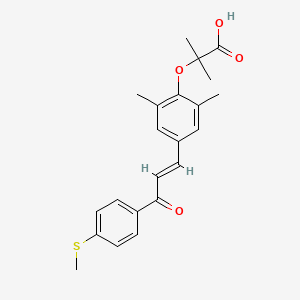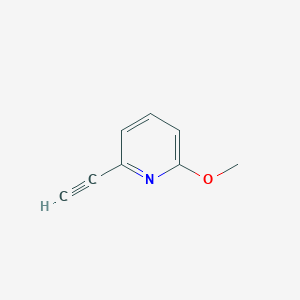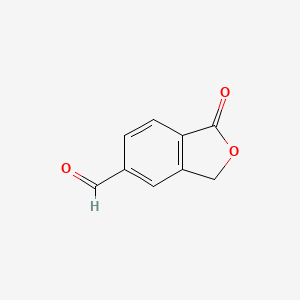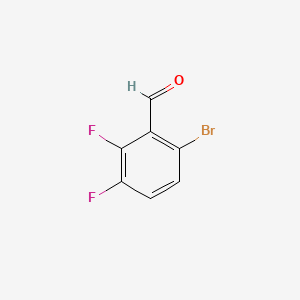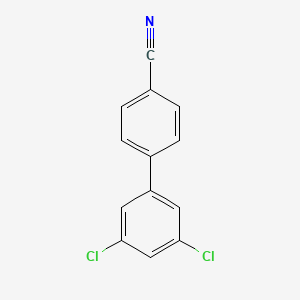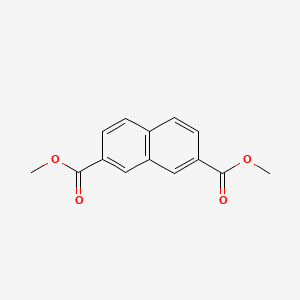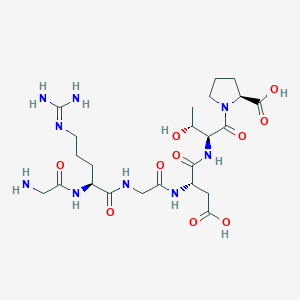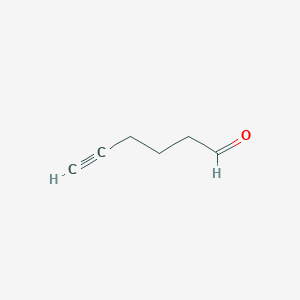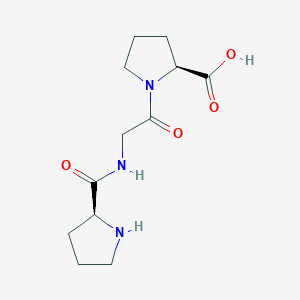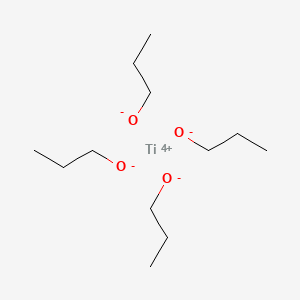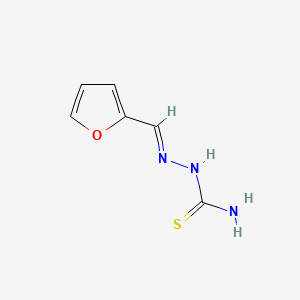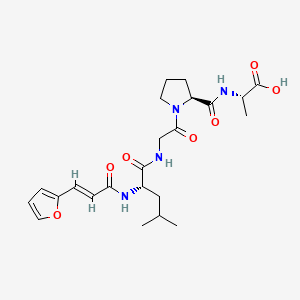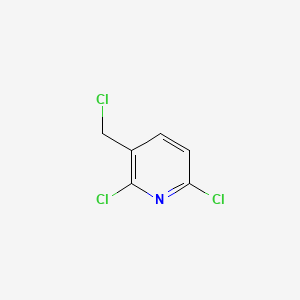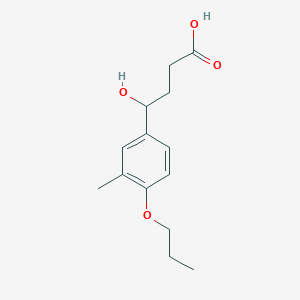
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid is an organic compound that belongs to the class of hydroxy acids. These compounds are characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in their molecular structure. This particular compound features a phenyl ring substituted with a methyl and a propoxy group, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common approach might include:
Starting Material: The synthesis could begin with a substituted benzene derivative, such as 3-methyl-4-propoxy-benzene.
Functional Group Introduction: Introduction of the hydroxyl group and the carboxylic acid group could be achieved through various organic reactions, such as Friedel-Crafts acylation followed by oxidation.
Reaction Conditions: Typical conditions might involve the use of catalysts like aluminum chloride (AlCl3) for acylation and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogens (e.g., bromine) and catalysts like iron (Fe).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying metabolic pathways involving hydroxy acids.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(3-methyl-4-propoxy-phenyl)-butyric acid would depend on its specific applications. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, it could inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: A simpler hydroxy acid with a hydroxyl group directly attached to the benzene ring.
3-Methyl-4-hydroxybenzoic acid: Similar structure but lacks the propoxy group.
4-Propoxybenzoic acid: Similar structure but lacks the hydroxyl group.
Propriétés
IUPAC Name |
4-hydroxy-4-(3-methyl-4-propoxyphenyl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-8-18-13-6-4-11(9-10(13)2)12(15)5-7-14(16)17/h4,6,9,12,15H,3,5,7-8H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUELZHAUYMRIPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(CCC(=O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
